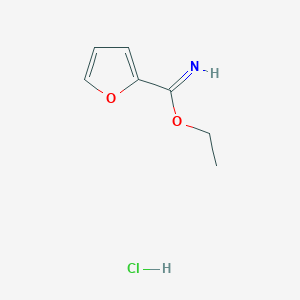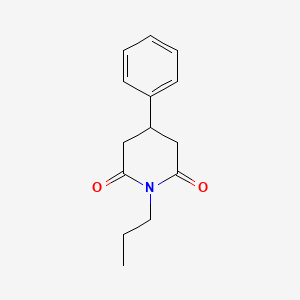
4-Phenyl-1-propylpiperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-1-propylpiperidine-2,6-dione is a heterocyclic compound that features a piperidine ring substituted with a phenyl group and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-propylpiperidine-2,6-dione can be achieved through several methods. One efficient method involves the use of acetates and acrylamides as starting materials. The reaction is promoted by potassium tert-butoxide, which facilitates Michael addition and intramolecular nucleophilic substitution processes . This method can be performed under solvent-free conditions, providing a wide range of piperidine-2,6-diones in good yields.
Industrial Production Methods
For industrial-scale production, the synthesis of piperidine-2,6-diones can be achieved using similar methods but optimized for large-scale operations. The use of robust protocols that allow for kilo-scale synthesis is essential. For example, the synthesis of piperidine-2,6-diones can be scaled up to the 100-gram level, significantly reducing the number of synthesis steps and improving efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-1-propylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and propyl groups can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives. These products are valuable intermediates in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
4-Phenyl-1-propylpiperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the development of pharmaceuticals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Phenyl-1-propylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Phenyl-1-propylpiperidine-2,6-dione include other piperidine derivatives such as:
- Piperidine-2,6-dione
- Substituted piperidines
- Spiropiperidines
- Condensed piperidines
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and propyl groups contribute to its unique reactivity and potential therapeutic applications .
Propriétés
Numéro CAS |
54946-28-0 |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
4-phenyl-1-propylpiperidine-2,6-dione |
InChI |
InChI=1S/C14H17NO2/c1-2-8-15-13(16)9-12(10-14(15)17)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
Clé InChI |
CGVRRGZTKBVCRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)CC(CC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


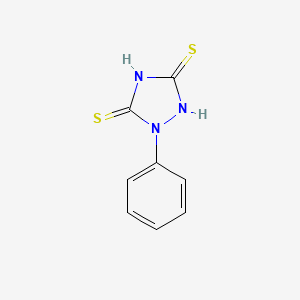
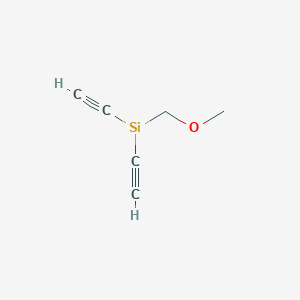
![2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14643210.png)

![2,11,14-Triazabicyclo[8.3.1]tetradeca-1(14),10,12-triene-13-carboxamide](/img/structure/B14643217.png)
![5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14643218.png)

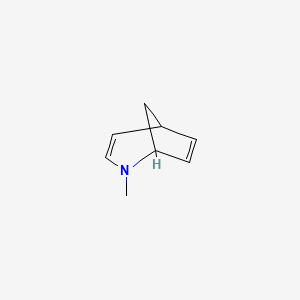


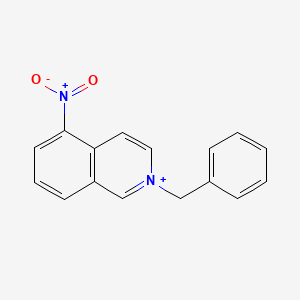
![Hexyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14643240.png)
